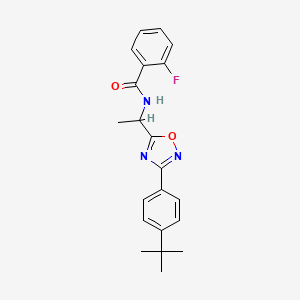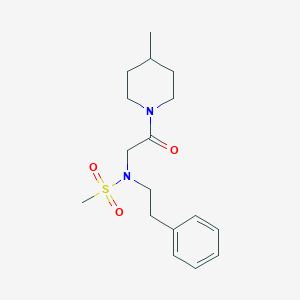![molecular formula C19H22N2O5S B7688690 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7688690.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X binds to the ATP-binding site of Hsp90, preventing the binding of ATP and subsequent stabilization of client proteins. This results in the degradation of client proteins and induction of apoptosis in cancer cells. N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation pathways.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X has been shown to inhibit the migration and invasion of cancer cells, which are crucial processes involved in metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X is its potent inhibitory activity against Hsp90 and various kinases, making it a promising candidate for cancer therapy. However, its low solubility and poor pharmacokinetic properties may limit its efficacy in vivo. In addition, further studies are needed to determine its potential toxicity and side effects.
Future Directions
There are several future directions for research on N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X. One potential direction is the development of more potent and selective inhibitors of Hsp90 and kinases, which may improve its efficacy and reduce potential side effects. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, the development of more efficient and scalable synthesis methods may also facilitate its widespread use in research and drug discovery.
Synthesis Methods
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of benzo[d][1,3]dioxole with 3-bromo-1-(4-(isopropylsulfamoyl)phenyl)propan-1-one, followed by the reaction of the resulting intermediate with isopropylamine. The final step involves the reaction of the resulting intermediate with 4-(trifluoromethyl)phenylboronic acid, resulting in the formation of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been identified as a potent inhibitor of heat shock protein 90 (Hsp90), which is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins. Inhibition of Hsp90 has been shown to induce apoptosis in cancer cells and has been identified as a promising target for cancer therapy.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(2)21-27(23,24)16-7-3-14(4-8-16)5-10-19(22)20-15-6-9-17-18(11-15)26-12-25-17/h3-4,6-9,11,13,21H,5,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICXNURBQWKCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7688634.png)


![N-(4-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7688656.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)

![(E)-N'-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688686.png)


![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688720.png)